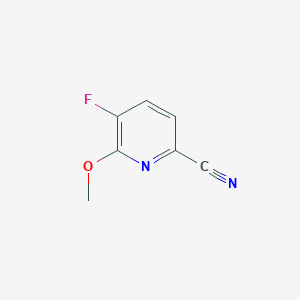

2-Pyridinecarbonitrile, 5-fluoro-6-methoxy-

Description

2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at position 2, a fluorine atom at position 5, and a methoxy group at position 6. Its molecular formula is C₇H₅FN₂O, with a molecular weight of 168.12 g/mol.

Propriétés

Formule moléculaire |

C7H5FN2O |

|---|---|

Poids moléculaire |

152.13 g/mol |

Nom IUPAC |

5-fluoro-6-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3 |

Clé InChI |

VTFKRSPTYGKRIR-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=N1)C#N)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- typically involves functional group transformations on a pyridine ring scaffold bearing halogen and nitrile substituents. The key steps include:

- Introduction of the nitrile group at the 2-position of the pyridine ring.

- Selective fluorination at the 5-position.

- Methoxylation at the 6-position, often via nucleophilic aromatic substitution or transition-metal catalyzed coupling.

Hydrolysis and Amidation Route Starting from 5-Fluoropyridine-2-carbonitrile

A documented method involves refluxing 5-fluoropyridine-2-carbonitrile in 6N hydrochloric acid for 4 hours to hydrolyze the nitrile group, followed by amidation with aminomalonic acid diethyl ester hydrochloride in the presence of coupling reagents (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole) in N,N-dimethylformamide at room temperature for 19.5 hours. This sequence yields 2-[(5-fluoropyridine-2-carbonyl)amino]malonic acid diethyl ester with 53% yield after purification by silica gel chromatography.

Reaction Conditions and Yield Summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | 6N HCl, reflux, 4 h | - | Converts nitrile to acid intermediate |

| Amidation | DMF, EDC·HCl, HOBt, RT, 19.5 h | 53 | Formation of amide derivative |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | - | Isolated as solid product |

Spectroscopic Data:

^1H NMR (400 MHz, CDCl3) δ: 1.33 (6H, t, J=7.1 Hz), 4.27-4.38 (4H, m), 5.36 (1H, d, J=7.4 Hz), 7.51-7.56 (1H, m), 8.20-8.21 (1H, m), 8.46 (1H, d, J=2.7 Hz), 8.74 (1H, d, J=10.0 Hz).

Reduction and Protection Strategy Using Diisobutylaluminum Hydride (DIBAL-H)

Another approach employs selective reduction of 5-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures (-75°C to 20°C) for 3 hours under argon atmosphere. Subsequent acidic workup and protection of the resulting aldehyde intermediate with ethylene glycol and p-toluenesulfonic acid under reflux afford the protected derivative.

Reaction Conditions and Yield Summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | DIBAL-H (1.01 M in hexane), DCM, -75 to 20°C, 3 h | 37 | Selective reduction of nitrile to aldehyde |

| Protection | Benzene, ethylene glycol, p-TsOH, reflux, 2 h | - | Formation of acetal protecting group |

| Purification | Flash silica gel chromatography (hexane/ethyl acetate 4:1) | - | Product isolated as reddish brown oil |

Spectroscopic Data:

^1H NMR (400 MHz, CDCl3) δ: 4.02-4.21 (4H, m), 5.85 (1H, s), 7.45 (1H, ddd, J=8.3, 8.3, 2.9 Hz), 7.57 (1H, dd, J=8.3, 4.5 Hz), 8.48 (1H, d, J=2.9 Hz).

Grignard Addition and Acetylation

A third synthetic route involves the addition of methylmagnesium bromide (MeMgBr) to 5-fluoropicolinonitrile in tetrahydrofuran (THF) at 0°C, followed by acetylation with acetic anhydride in dichloromethane. The reaction mixture is stirred at room temperature for 8 hours, quenched with saturated sodium bicarbonate, and extracted. Purification by column chromatography yields N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide in 35% yield.

Reaction Conditions and Yield Summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard Addition | MeMgBr in ether/THF, 0°C, 30 min | - | Addition to nitrile group |

| Acetylation | Acetic anhydride in DCM, 0°C to RT, 8 h | 35 | Formation of vinyl acetamide derivative |

| Purification | Column chromatography (hexane/ethyl acetate 2.5:1) | - | White solid product |

Spectroscopic Data:

^1H NMR (400 MHz) δ: 9.37 (s, 1H), 8.57 (d, J=2.8 Hz, 1H), 7.81 (m, 2H), 6.01 (s, 1H), 5.52 (s, 1H), 2.08 (s, 3H).

Analytical and Spectroscopic Characterization

The preparation methods are supported by detailed spectroscopic analyses including:

- [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup): Characteristic chemical shifts and coupling constants confirm the substitution pattern on the pyridine ring and the integrity of functional groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights validate the formation of target compounds.

- Chromatographic Purification: Silica gel column chromatography is commonly employed to isolate pure products.

Comparative Summary of Preparation Routes

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis + Amidation | 6N HCl reflux, EDC·HCl coupling in DMF | 53 | Straightforward amidation | Moderate yield, long reaction time |

| DIBAL-H Reduction + Protection | DIBAL-H in DCM, low temp, acetal protection | 37 | Selective reduction, mild conditions | Lower yield, multiple steps |

| Grignard Addition + Acetylation | MeMgBr in THF, acetylation with Ac2O in DCM | 35 | Direct functionalization | Moderate yield, sensitive reagents |

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-6-methoxy-2-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-6-methoxy-2-pyridinecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

The following analysis compares 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- with structurally related pyridinecarbonitriles and derivatives, focusing on substituent effects, physicochemical properties, and inferred applications.

Structural and Substituent Analysis

Table 1: Key Structural Features of Analogs

Key Observations :

Substituent Position and Type: The target compound’s 5-fluoro-6-methoxy substitution contrasts with analogs like 5-fluoro-6-hydroxypicolinonitrile (hydroxyl instead of methoxy). 6-Fluoro-3-hydroxypicolinonitrile demonstrates how positional isomerism (fluoro at 6 vs. 5) alters electronic effects. The meta-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogs .

Electronic Effects: The cyano group at position 2 strongly withdraws electrons, making the pyridine ring electron-deficient. This effect is moderated by the methoxy group (electron-donating), creating a balance that could influence reactivity in nucleophilic substitution or coupling reactions .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The methoxy group in the target compound reduces polarity compared to hydroxyl-bearing analogs, favoring solubility in organic solvents like dichloromethane or THF. Hydroxyl-containing analogs (e.g., 5-fluoro-6-hydroxypicolinonitrile) exhibit higher aqueous solubility due to hydrogen bonding .

- Chlorophenyl-substituted analogs (e.g., from ) may participate in Suzuki-Miyaura coupling via the aryl chloride, a reaction less feasible in the target compound due to the absence of halide substituents .

Activité Biologique

2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyano group, a fluorine atom, and a methoxy group on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Formula: C7H6F N O

Molecular Weight: 153.13 g/mol

IUPAC Name: 5-Fluoro-6-methoxy-2-pyridinecarbonitrile

CAS Number: 55338-73-3

The biological activity of 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- is primarily attributed to its interactions with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The presence of the methoxy and fluorine groups may enhance binding affinity to certain receptors, potentially affecting signal transduction pathways.

Biological Activity Overview

Research indicates that 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against several bacterial strains.

- Anticancer Potential: In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models.

- Cytotoxicity: The compound shows selective cytotoxicity towards cancerous cells compared to normal cells.

Anticancer Activity

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- resulted in significant growth inhibition with an IC50 value of approximately 12 µM. This indicates a promising selectivity for cancer cells over non-cancerous cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Effects

Another investigation highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains tested .

Comparative Analysis

The following table summarizes the biological activities of 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Cytotoxicity (Selectivity) |

|---|---|---|---|

| 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy- | Yes | ~12 µM | High |

| Similar Pyridine Derivative A | Moderate | ~25 µM | Moderate |

| Similar Pyridine Derivative B | Yes | ~15 µM | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.